molecular formula C16H22BNO3 B8223120 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide

Cat. No. B8223120
M. Wt: 287.2 g/mol
InChI Key: KPEHAEGSSOCCQZ-UHFFFAOYSA-N
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Patent
US08993756B2

Procedure details

To a stirred solution of 3-aminophenylboronic acid pinacol ester (5.04 g, 23.0 mmol) in dichloromethane (100 mL) was added TEA (6.41 mL, 46.0 mmol). The resulting solution was cooled to 0° C., then methacrolyl chloride (2.70 mL, 27.6 mmol) was added. The cooling bath was removed, and the reaction was allowed to warm to room temperature and stir for approximately 2 hours. The reaction mixture was washed with 7.5% aqueous ammonium chloride (100 mL) and the layers were separated and the organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford a solid. The solid was triturated with hexanes (50 mL) and isolated by filtration to afford N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide. LRMS (ESI) calcd for C16H22BNO3 [M+H]+: 288, found 288.
Quantity
5.04 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.41 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([B:8]2[O:16][C:13]([CH3:15])([CH3:14])[C:10]([CH3:12])([CH3:11])[O:9]2)[CH:5]=[CH:6][CH:7]=1.[Cl-]>ClCCl>[CH3:12][C:10]1([CH3:11])[C:13]([CH3:15])([CH3:14])[O:16][B:8]([C:4]2[CH:3]=[C:2]([NH:1][C:10](=[O:9])[C:13]([CH3:15])=[CH2:14])[CH:7]=[CH:6][CH:5]=2)[O:9]1

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
NC=1C=C(C=CC1)B1OC(C)(C)C(C)(C)O1
Name
TEA
Quantity
6.41 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for approximately 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with 7.5% aqueous ammonium chloride (100 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with hexanes (50 mL)
CUSTOM
Type
CUSTOM
Details
isolated by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=CC1)NC(C(=C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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